

Itraconazole as a tool compound for cancer biology research

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Compound of Interest

Compound Name: *Intrazole*

Cat. No.: *B100856*

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Itraconazole: A Versatile Tool for Cancer Biology Research

Itraconazole, a triazole antifungal agent, has emerged as a powerful tool compound in cancer biology research due to its multifaceted anti-cancer properties.[1][2][3] Initially approved for treating fungal infections, itraconazole has been repurposed for oncology research, demonstrating efficacy in inhibiting key signaling pathways, angiogenesis, and inducing cell-cycle arrest and autophagy.[4] This document provides detailed application notes and protocols for utilizing itraconazole as a tool compound to investigate various aspects of cancer biology.

Application Notes

Mechanisms of Action

Itraconazole exerts its anti-cancer effects through several distinct mechanisms, making it a valuable agent for studying complex oncogenic processes.

- **Hedgehog (Hh) Pathway Inhibition:** Itraconazole is a potent antagonist of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that is aberrantly activated in many cancers.[5][6] It directly targets the essential Hh pathway component Smoothened (Smo), but at a site distinct from other known Smo antagonists like cyclopamine.[4][7] This inhibition prevents the ciliary accumulation of Smo and downstream activation of GLI transcription factors, leading to the suppression of Hh target gene expression.[5][6][7] This makes itraconazole an excellent tool for studying Hh-dependent

cancers such as basal cell carcinoma, medulloblastoma, and certain types of lung and prostate cancer.[\[1\]](#)[\[7\]](#)

- **Anti-Angiogenesis:** Itraconazole exhibits potent anti-angiogenic activity by inhibiting endothelial cell proliferation, migration, and tube formation.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This effect is mediated, in part, by interfering with vascular endothelial growth factor (VEGF) signaling through the VEGFR2 receptor.[\[4\]](#) Itraconazole can also disrupt intracellular cholesterol trafficking, which indirectly inhibits the mTOR signaling pathway, a key regulator of cell growth and angiogenesis.[\[2\]](#)[\[3\]](#)[\[11\]](#)
- **mTOR Signaling Inhibition:** The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation, and is often hyperactivated in cancer. Itraconazole has been shown to inhibit mTOR signaling in various cancer cells, including glioblastoma, endometrial carcinoma, and melanoma.[\[2\]](#)[\[12\]](#) This inhibition is linked to its ability to interfere with mitochondrial ATP production by binding to the voltage-dependent anion channel 1 (VDAC1), leading to the activation of AMP-activated protein kinase (AMPK), a negative regulator of mTOR.[\[2\]](#)[\[3\]](#)
- **Autophagy Induction:** In several cancer cell types, including glioblastoma, breast, and colon cancer, itraconazole has been shown to induce autophagic cell death.[\[1\]](#)[\[2\]](#)[\[13\]](#) This process is often linked to its inhibition of the AKT-mTOR pathway.[\[1\]](#)
- **Wnt/ β -catenin and HER2/AKT Signaling Inhibition:** Research has also indicated that itraconazole can suppress the Wnt/ β -catenin and HER2/AKT signaling pathways in certain cancer types like melanoma and esophageal cancer, respectively.[\[2\]](#)[\[12\]](#)[\[14\]](#)

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of itraconazole in various cancer cell lines, providing a reference for determining effective concentrations in experimental setups.

Cell Line	Cancer Type	IC50 (μM)	Assay Duration (hours)
SGC-7901	Gastric Cancer	24.83	72
Glioblastoma Cell Lines (U87, C6)	Glioblastoma	< 5	Not Specified
Endometrial Cancer Cell Lines (AN3-CA, HEC-1A, Ishikawa)	Endometrial Cancer	Not Specified (effective at 10 μM)	48
Melanoma Cell Lines (SK-MEL-28, A375)	Melanoma	Not Specified (effective at concentrations leading to proliferation inhibition)	48
Esophageal Adenocarcinoma (OE33)	Esophageal Cancer	Not Specified (effective at 2.5 μM)	48-144
Esophageal Squamous Cell Carcinoma (KYSE510)	Esophageal Cancer	Not Specified (effective at 2.5 μM)	48-144
Non-Small Cell Lung Cancer (endothelial cells)	Non-Small Cell Lung Cancer	0.16 (for endothelial cell proliferation)	Not Specified

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of itraconazole on cancer cell lines.

Materials:

- Cancer cell line of interest

- Complete growth medium
- Itraconazole (dissolved in a suitable solvent like DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- **Itraconazole Treatment:** Prepare serial dilutions of itraconazole in complete growth medium. Remove the old medium from the wells and add 100 μ L of the itraconazole-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve itraconazole).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[\[15\]](#)

Endothelial Tube Formation Assay (Angiogenesis)

This assay assesses the effect of itraconazole on the ability of endothelial cells to form capillary-like structures.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Matrigel (or other basement membrane extract)
- 96-well plates
- Itraconazole

Procedure:

- **Plate Coating:** Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 μ L of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
- **Cell Seeding:** Seed HUVECs ($1-2 \times 10^4$ cells/well) onto the Matrigel-coated wells in 100 μ L of endothelial cell growth medium containing various concentrations of itraconazole or a vehicle control.
- **Incubation:** Incubate the plate at 37°C for 4-18 hours.
- **Visualization:** Observe and photograph the formation of tube-like structures using a microscope.
- **Quantification:** Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Hedgehog Signaling Reporter Assay (Luciferase Assay)

This protocol measures the activity of the Hedgehog pathway in response to itraconazole treatment.

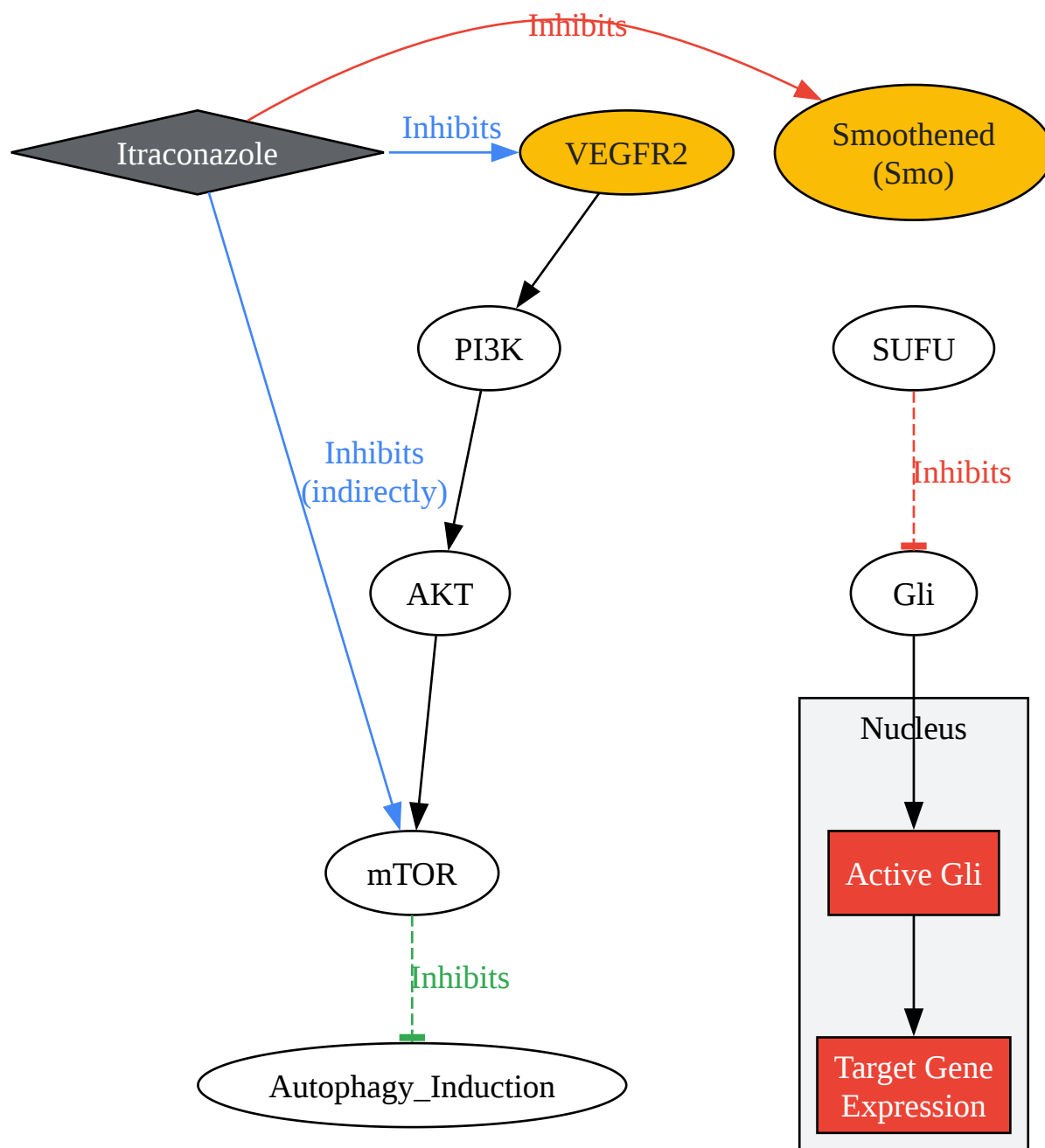
Materials:

- Cancer cell line with an active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cells)
- Gli-responsive luciferase reporter plasmid
- Control reporter plasmid (e.g., Renilla luciferase)
- Transfection reagent
- Itraconazole
- Luciferase assay system

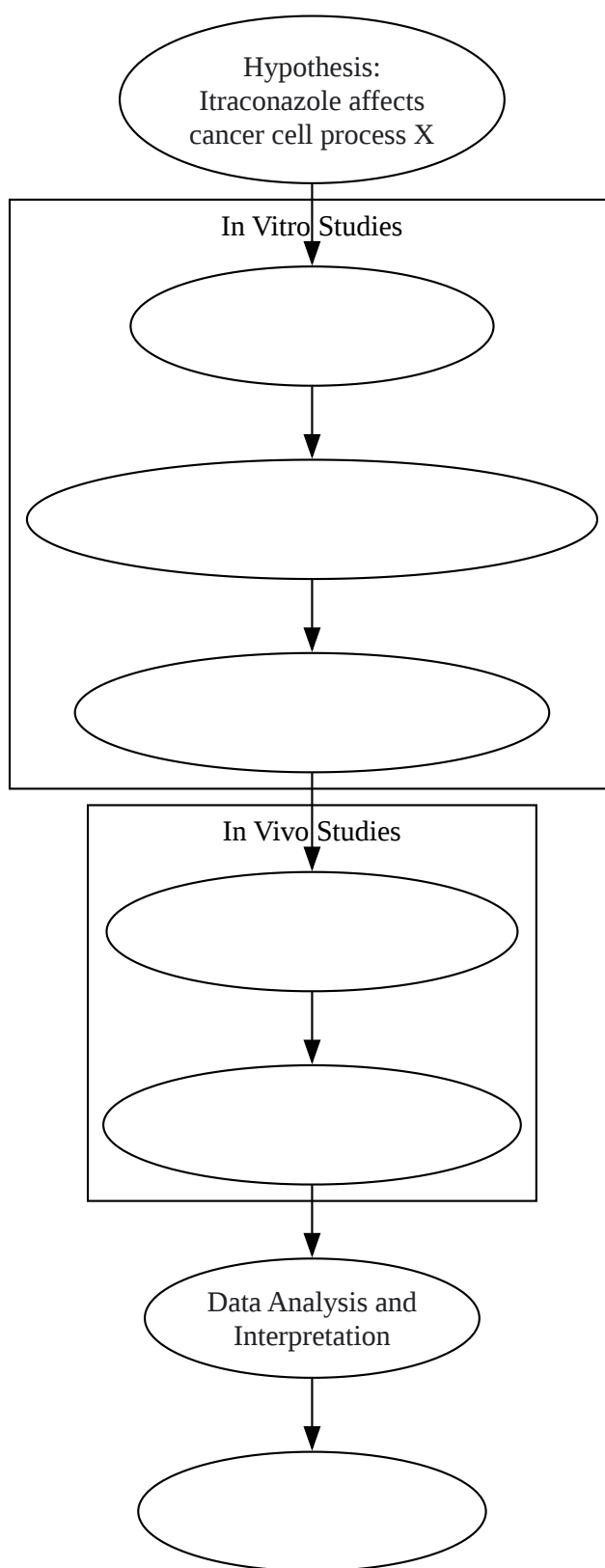
Procedure:

- **Transfection:** Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
- **Itraconazole Treatment:** After 24 hours of transfection, treat the cells with different concentrations of itraconazole or a vehicle control. If the cell line does not have endogenously active Hh signaling, stimulation with a Hh agonist (e.g., Shh ligand or a Smoothened agonist like SAG) may be required.
- **Incubation:** Incubate the cells for another 24-48 hours.
- **Cell Lysis:** Lyse the cells using the lysis buffer provided with the luciferase assay kit.
- **Luciferase Measurement:** Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in itraconazole-treated cells to that in control cells.

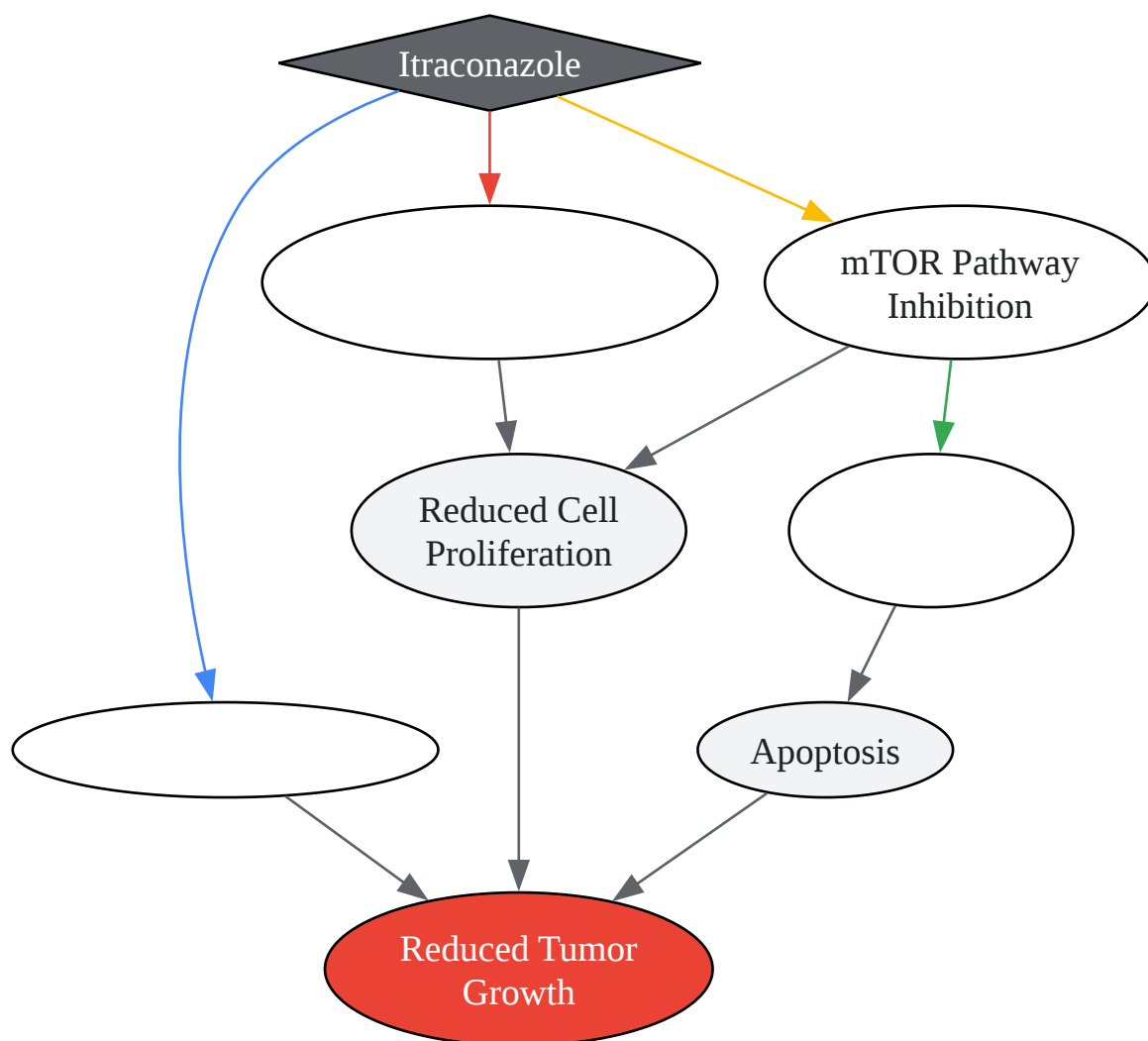
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